Dianellinone

Description

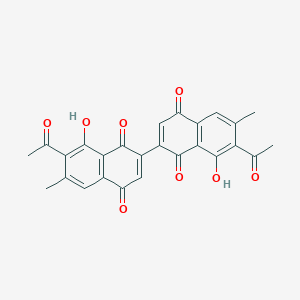

Structure

3D Structure

Properties

CAS No. |

1991-29-3 |

|---|---|

Molecular Formula |

C26H18O8 |

Molecular Weight |

458.4 g/mol |

IUPAC Name |

7-acetyl-2-(7-acetyl-8-hydroxy-6-methyl-1,4-dioxonaphthalen-2-yl)-8-hydroxy-6-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C26H18O8/c1-9-5-15-17(29)7-13(23(31)21(15)25(33)19(9)11(3)27)14-8-18(30)16-6-10(2)20(12(4)28)26(34)22(16)24(14)32/h5-8,33-34H,1-4H3 |

InChI Key |

ZOPUDZGSTKJOMM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C(=O)C)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=C(C(=C4)C)C(=O)C)O |

Canonical SMILES |

CC1=CC2=C(C(=C1C(=O)C)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=C(C(=C4)C)C(=O)C)O |

Other CAS No. |

1991-29-3 |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Dianellinone

Extraction Techniques from Biological Sources

The initial step in isolating Dianellinone from plant material involves extracting the compounds using suitable solvents. Various solvents and extraction methods have been reported for isolating natural products, including Dianellinone, from biological sources such as roots, leaves, and aerial parts of Dianella species. florajournal.comscienceasia.orgsci-hub.ruresearchgate.net

Common approaches include sequential solvent extraction, where plant material is successively extracted with solvents of increasing polarity. For instance, dried roots of Dianella ensifolia have been subjected to continuous extraction using solvents like benzene (B151609) and then chloroform. scienceasia.org Another study on Dianella callicarpa roots involved immersion in liquid nitrogen, grinding to a fine powder, and then sequential ultrasonication with n-hexane, dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH). core.ac.uk Ethanol has also been used for the extraction of plant material from species like Dianella longifolia. sci-hub.ru The choice of solvent depends on the polarity of the target compounds and the nature of the plant matrix. After extraction, the solvent is typically concentrated under reduced pressure. scienceasia.orgsci-hub.ru

Chromatographic Separation Strategies

Following extraction, chromatographic techniques are essential for separating Dianellinone from the complex mixture of compounds present in the crude extract. A variety of chromatographic methods have been successfully applied for the purification of Dianellinone and related naphthoquinones.

Column Chromatography Applications

Column chromatography is a widely used technique for the bulk separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. Various stationary phases and solvent systems have been employed in the isolation of Dianellinone.

Silica (B1680970) gel column chromatography is a common method. Extracts are loaded onto a silica gel column, and compounds are eluted using solvent systems of varying polarity. For example, flash silica column chromatography has been used with stepwise elution gradients, such as from 100% n-hexane to 100% DCM and then to 100% MeOH, or using EtOAc as an eluent. core.ac.uk Diol flash chromatography has also been applied for the fractionation of extracts containing Dianellinone. core.ac.uk

Reverse-phase column chromatography using stationary phases like C18 or ODS (Octadecylsilyl) has also been utilized, often with water and methanol or acetonitrile (B52724) gradients as mobile phases. core.ac.ukresearchgate.net Additionally, Sephadex LH-20 column chromatography, which separates compounds based on size exclusion and adsorption, has been reported in purification schemes involving Dianellinone. researchgate.net

Specific research findings detail the use of flash silica gel chromatography for fractionating extracts, with analysis of fractions by techniques like normal phase analytical HPLC to monitor the presence and purity of compounds like Dianellinone. core.ac.uk

Preparative Thin Layer Chromatography (PTLC)

Preparative Thin Layer Chromatography (PTLC) is a valuable technique for purifying smaller quantities of compounds, particularly when components have similar retention factors and co-elute during column chromatography. rochester.educhemrxiv.orgresearchgate.net PTLC utilizes thicker layers of stationary phase (typically silica gel) on glass plates compared to analytical TLC. rochester.educhemrxiv.orgsigmaaldrich.com

In the context of natural product isolation, including compounds like Dianellinone, PTLC is used for the purification of fractions obtained from column chromatography. researchgate.netresearchgate.netnih.gov The sample is applied as a narrow band on the PTLC plate. rochester.edusigmaaldrich.com The plate is then developed in a suitable solvent system, similar to analytical TLC. rochester.eduresearchgate.net After development, the separated bands are visualized (often under UV light if the compounds are UV active) and marked. rochester.edusigmaaldrich.com The silica gel containing the target compound band is then scraped off the plate. rochester.edusigmaaldrich.com The compound is subsequently eluted from the scraped silica using a polar solvent. rochester.edu This method allows for the isolation of relatively pure compounds from complex mixtures. rochester.eduresearchgate.net

Advanced Dereplication Techniques for Natural Products

Dereplication is a critical process in natural product discovery aimed at the rapid identification of known compounds in crude extracts or fractions. This prevents the redundant re-isolation and characterization of previously reported metabolites, allowing researchers to focus on potentially novel structures. mdpi.comchimia.chresearchgate.net

Advanced dereplication strategies often involve the hyphenation of separation techniques with powerful spectroscopic methods. mdpi.comfrontiersin.orgchimia.chresearchgate.netnih.gov Techniques such as Liquid Chromatography coupled with Mass Spectrometry (LC-MS), tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including hyphenated systems like LC-NMR and LC-NMR-MS, are widely used for dereplication. mdpi.comfrontiersin.orgresearchgate.netnih.gov

These techniques allow for the rapid acquisition of spectroscopic data (MS and NMR spectra) on separated components within a mixture. mdpi.comresearchgate.netnih.gov By comparing these spectral data and chromatographic retention times with databases of known natural products (such as PubChem, ChemSpider, and the Dictionary of Natural Products), researchers can quickly identify known compounds like Dianellinone. frontiersin.orgchimia.ch This process significantly accelerates the natural product discovery pipeline by enabling early identification and prioritization of novel compounds for further investigation. mdpi.comchimia.chresearchgate.net

Advanced Spectroscopic and Spectrometric Elucidation of Dianellinone S Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the Dianellinone molecule.

The ¹H NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings (chemical shift, δ), the number of neighboring protons (spin-spin splitting or multiplicity), and the relative number of protons in each environment (integration).

The ¹³C NMR spectrum , often recorded with proton decoupling, shows a single peak for each unique carbon atom, providing a count of the non-equivalent carbons in the molecule. The chemical shift of each carbon indicates its functional group type (e.g., carbonyl, aromatic, aliphatic). Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) would differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 1: Illustrative ¹H NMR Data Table for Dianellinone This table is a template demonstrating how experimental data would be presented. Actual chemical shift values and coupling constants for Dianellinone are not available.

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-X | Value | e.g., d, t, q, m | Value | e.g., 1H, 2H |

| H-Y | Value | e.g., d, t, q, m | Value | e.g., 1H, 2H |

| H-Z | Value | e.g., s | - | e.g., 3H |

Table 2: Illustrative ¹³C NMR Data Table for Dianellinone This table is a template demonstrating how experimental data would be presented. Actual chemical shift values for Dianellinone are not available.

| Position | Chemical Shift (δ) ppm | Carbon Type (DEPT) |

| C-X | Value | e.g., C, CH, CH₂, CH₃ |

| C-Y | Value | e.g., C, CH, CH₂, CH₃ |

| C-Z | Value | e.g., C, CH, CH₂, CH₃ |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. ustc.edu.cncolumbia.edu

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment would identify protons that are coupled to each other, typically through two or three bonds. huji.ac.ilceitec.cz Cross-peaks in the COSY spectrum would allow for the tracing of proton spin systems, helping to piece together fragments of the Dianellinone structure. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, providing definitive ¹H-C assignments for all protonated carbons. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is vital for connecting the molecular fragments. It shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). columbia.edu This technique is particularly powerful for identifying connections involving quaternary carbons (which have no attached protons) and for linking different spin systems together to build the complete carbon skeleton of Dianellinone. ustc.edu.cn

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are physically close to each other, regardless of whether they are connected through bonds. columbia.edulibretexts.org This is indispensable for determining the relative stereochemistry and conformation of Dianellinone by identifying which protons are on the same side of a ring or molecule. libretexts.org

Selective NOE : A 1D selective NOE experiment offers a more sensitive and higher-resolution alternative to the 2D NOESY experiment for specific structural questions. umd.eduwisc.edu By irradiating a single, resolved proton signal, one can observe enhancements in the signals of only those protons that are spatially nearby. umd.eduuic.edu This targeted approach would be used to confirm specific stereochemical relationships within the Dianellinone structure with high confidence. wisc.edu

Temperature Studies : Variable-temperature (VT) NMR experiments involve acquiring spectra at different temperatures to study dynamic processes or to improve spectral resolution. rsc.orgcolumbia.eduox.ac.uk For a molecule like Dianellinone, VT NMR could be used to study conformational changes, such as ring flips or rotations around single bonds, which might be occurring at room temperature and causing broad signals. ox.ac.uk Lowering the temperature could slow these processes, resulting in sharper signals and a clearer picture of the molecule's ground-state conformation. bhu.ac.in

Mass Spectrometry (MS) Techniques

Mass spectrometry provides precise information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

HR-ESI-MS is a soft ionization technique that would be used to determine the accurate mass of the Dianellinone molecule with high precision. From this exact mass, a unique molecular formula (e.g., CxHyOz) can be calculated, which is a critical first step in structure elucidation. The technique typically detects protonated molecules [M+H]⁺ or other adducts, providing the molecular weight of the intact compound.

In tandem mass spectrometry (MS/MS), the molecular ion of Dianellinone, identified via HR-ESI-MS, would be selected and subjected to collision-induced dissociation (CID). uab.edu This process breaks the molecule into smaller, charged fragments. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. nih.govncsu.edu By analyzing the mass differences (neutral losses) between the precursor ion and the product ions, chemists can deduce the presence of specific functional groups and how different substructures are connected within the parent molecule, thereby confirming the proposed connectivity established by NMR. uab.edu

Advanced Fragmentation Techniques (e.g., Electron Activated Dissociation (EAD), Ultraviolet Photodissociation (UVPD))

While conventional tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are invaluable, they can sometimes provide incomplete structural information for complex molecules. Advanced fragmentation methods such as Electron Activated Dissociation (EAD) and Ultraviolet Photodissociation (UVPD) offer complementary and often more detailed data for the structural elucidation of compounds like Dianellinone. sciex.comnih.gov

EAD is a fragmentation technique that involves the capture of electrons by molecular ions, leading to the formation of radicals that subsequently dissociate. sciex.com Unlike the thermal excitation in CID, this process often results in different fragmentation pathways, producing unique c' and z• ions in addition to the typical b and y ions. sciex.com This method is particularly adept at preserving labile post-translational modifications and can provide more extensive sequence information. sciex.comsciex.com For a molecule like Dianellinone, EAD could offer more precise localization of hydroxyl and methoxy (B1213986) groups on the naphthoquinone core, as the fragmentation is less dependent on the molecule's weakest bonds. nih.govvu.nl

UVPD utilizes high-energy photons to excite ions to higher electronic states, opening up dissociation pathways that are not accessible through lower-energy collisional activation. nih.govnih.gov This technique can generate a wide variety of fragment ions, leading to higher sequence coverage and more comprehensive characterization, especially for complex structures. mdpi.comnationalmaglab.org When applied to Dianellinone, UVPD could induce specific cleavages within the ring system or side chains, providing unambiguous evidence to confirm its connectivity. nih.gov The diverse fragmentation patterns generated by UVPD can be crucial for distinguishing between structural isomers. nih.govmdpi.com

The complementary nature of these advanced techniques compared to standard CID is summarized below.

| Technique | Fragmentation Mechanism | Primary Fragment Ion Types | Potential Application to Dianellinone |

|---|---|---|---|

| Collision-Induced Dissociation (CID) | Collisional activation with neutral gas, leading to vibrational excitation. sciex.com | b, y ions | Provides general fragmentation patterns, useful for initial identification and confirmation of the molecular backbone. |

| Electron Activated Dissociation (EAD) | Electron capture forms radical ions that dissociate. sciex.comsciex.com | c', z• ions (in addition to others) | Offers complementary fragmentation, potentially preventing the loss of labile groups and allowing for more precise localization of substituents on the aromatic rings. nih.govvu.nl |

| Ultraviolet Photodissociation (UVPD) | Absorption of UV photons leads to electronic excitation and dissociation. nih.govnih.gov | a, b, c, x, y, z ions and unique internal fragments | Accesses high-energy fragmentation pathways, enabling detailed characterization of the ring structure and differentiation of isomers. nih.govutexas.edu |

X-ray Crystallography for Absolute Configuration Assignment

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including the absolute configuration of its stereogenic centers. springernature.comnih.gov This technique is indispensable for chiral molecules like Dianellinone, where assigning the correct stereochemistry is crucial. The process involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.goved.ac.uk When the X-ray wavelength used is near the absorption edge of an atom in the crystal, it creates small but measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov The analysis of these differences allows for the definitive assignment of the molecule's absolute stereochemistry.

A key statistical indicator in this process is the Flack parameter. nih.govresearchgate.net A value of the Flack parameter close to 0 indicates that the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct. researchgate.net A successful analysis requires the growth of a suitable single crystal, which can be a challenging step. mdpi.com The crystallographic data obtained provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms.

Below is an illustrative table of the type of crystallographic data that would be generated for Dianellinone to confirm its absolute configuration.

| Parameter | Description | Illustrative Value for Dianellinone |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₈H₁₆O₅ |

| Formula Weight | The mass of one mole of the compound. | 312.31 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 6.5 Å, b = 12.3 Å, c = 18.1 Å α = 90°, β = 90°, γ = 90° |

| Volume | The volume of the unit cell. | 1449.6 ų |

| Z | The number of molecules per unit cell. | 4 |

| Radiation | The type of X-ray radiation used. | Cu Kα (λ = 1.54178 Å) |

| Flack Parameter | A parameter to determine the absolute structure of a chiral, non-centrosymmetric crystal. researchgate.net | 0.02(5) |

Complementary Spectroscopic Methods (e.g., UV-Vis, FTIR)

In addition to mass spectrometry and X-ray crystallography, other spectroscopic techniques provide valuable and complementary information about the structure of Dianellinone.

Ultraviolet-Visible (UV-Vis) Spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. dynalenelabs.com This absorption corresponds to electronic transitions within the molecule, typically involving π-electrons and non-bonding n-electrons in chromophores. mdpi.com The structure of Dianellinone, with its extended conjugated system of aromatic rings and carbonyl groups, acts as a strong chromophore, giving rise to a characteristic UV-Vis spectrum. The positions (λmax) and intensities of the absorption bands provide evidence for the nature of the conjugated system. ijprajournal.com

| Approximate λmax (nm) | Electronic Transition | Associated Structural Feature |

|---|---|---|

| 250-290 | π → π | Aromatic system of the naphthalene (B1677914) core |

| 330-380 | π → π | Conjugated system including the carbonyl groups |

| 400-450 | n → π* | Carbonyl (C=O) groups |

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. jetir.org The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov Each functional group (e.g., O-H, C=O, C=C) absorbs at a characteristic frequency (wavenumber), providing a molecular "fingerprint". jetir.orgphytojournal.com The FTIR spectrum of Dianellinone would confirm the presence of key functional groups, corroborating the structure determined by other methods.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3200 | O-H stretch (broad) | Phenolic and/or alcoholic hydroxyl (-OH) groups |

| 3000-2850 | C-H stretch | Alkyl groups (e.g., in side chains or methoxy) |

| 1680-1630 | C=O stretch | Conjugated quinone carbonyl groups |

| 1600-1450 | C=C stretch | Aromatic rings |

| 1260-1000 | C-O stretch | Phenol, alcohol, and ether (methoxy) groups |

Biosynthetic Pathways Leading to Dianellinone

Proposed General Pathways for Naphthoquinone Biosynthesis

Naphthoquinones in plants are synthesized via several distinct metabolic routes, indicating a convergent evolution of this class of compounds. nih.gov The precursors for dianellinone, such as dianellidin, are believed to arise from one or a combination of these pathways. rsc.org

The shikimate pathway is a fundamental route in plants and microorganisms for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds. nih.govrsc.org This seven-step pathway converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate, a key branch-point intermediate. nih.govnih.gov Chorismate and its downstream products serve as precursors for the benzenoid ring of many naphthoquinones. semanticscholar.org For instance, in the biosynthesis of lawsone, shikimic acid is a known precursor. nih.gov This pathway is a primary candidate for the formation of the aromatic portion of dianellinone's precursors.

The homogentisic acid (HGA) pathway is another significant route for the formation of quinone rings in plants. HGA is derived from tyrosine, which itself is a product of the shikimate pathway. This pathway is notably involved in the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E). While direct evidence for its role in dianellinone biosynthesis is lacking, its involvement in the formation of other quinone-containing plant metabolites makes it a plausible contributor to the synthesis of dianellinone's precursors.

This pathway involves the modification of p-hydroxybenzoic acid (pHBA), another derivative of the shikimate pathway, through the addition of a prenyl group. This prenylation step is a key reaction in the formation of the quinone ring of compounds like shikonin. The prenyl group is typically derived from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. This route represents another well-established mechanism for the assembly of the core naphthoquinone structure and may be involved in the synthesis of dianellinone's building blocks.

The polyketide pathway involves the sequential condensation of acetate (B1210297) units (in the form of acetyl-CoA and malonyl-CoA) to build a poly-β-keto chain. researchgate.net This chain then undergoes cyclization and aromatization to form a variety of aromatic compounds, including some naphthoquinones. mdpi.com Fungi, in particular, utilize this pathway extensively for producing naphthoquinone pigments. nih.gov In plants, polyketide synthases (PKS) are also responsible for the biosynthesis of a wide array of natural products. nih.govnih.gov Given the structure of dianellidin, a likely precursor to dianellinone, the polyketide pathway is a strong candidate for the biosynthesis of at least one of its aromatic rings.

Enzymatic Components in Dianellinone Biosynthesis

The final step in the proposed biosynthesis of dianellinone is the oxidative coupling of its monomeric precursors. rsc.org This process is likely catalyzed by specific enzymes capable of mediating the formation of carbon-carbon bonds between the naphthoquinone units. While the specific enzymes responsible for dianellinone synthesis have not been characterized, laccases and peroxidases are known to catalyze such oxidative coupling reactions in the biosynthesis of other dimeric natural products in plants. These enzymes utilize molecular oxygen or hydrogen peroxide, respectively, to generate radical intermediates that then couple to form the final product. The conversion of dianellidin and stypandrone into dianellinone represents an oxidation-related series, further supporting the involvement of oxidative enzymes in the terminal biosynthetic step. nih.gov

Chemical Synthesis Approaches for Dianellinone and Structural Analogues

Regioselective Synthesis Methodologies

Regioselectivity is a critical aspect in the synthesis of Dianellinone and related naphthoquinones, as the coupling of naphthoquinone units can occur at different positions, leading to various isomers. Achieving control over the coupling site is essential for the specific synthesis of Dianellinone. Regioselective syntheses of dimeric naphthoquinones, including 3,3'-bijuglone, mamegakinone, dianellinone, cyclo-trijuglone, and xylospyrin, have been reported through phenol-quinone addition reactions. nih.govtandfonline.comup.ac.zaglobalauthorid.com This highlights the importance of carefully controlled reaction conditions and substrate design to direct the coupling to the desired positions on the naphthoquinone core. General strategies for regioselective synthesis of substituted naphthalenes and naphthoquinones often involve tailored annulation reactions and controlled coupling procedures. nih.govscidb.cn

Synthetic Routes via Phenol-Quinone Addition

One of the key synthetic approaches for constructing the dimeric naphthoquinone framework found in Dianellinone is the phenol-quinone addition reaction. This method has been successfully applied to the regioselective synthesis of Dianellinone, as well as other related dimeric and oligomeric naphthoquinones such as 3,3'-bijuglone, mamegakinone, cyclo-trijuglone, and xylospyrin. nih.govtandfonline.comup.ac.zaglobalauthorid.com This approach typically involves the reaction between a phenolic compound and a quinone or a protected quinone equivalent, leading to the formation of a new carbon-carbon bond that links the two aromatic systems. The regioselectivity of this addition is crucial and can be influenced by factors such as the substituents on the reacting species and the reaction conditions, including the solvent and catalyst used.

Strategies for Related Naphthoquinone Synthesis

Beyond the direct synthesis of Dianellinone, various strategies have been developed for the synthesis of related naphthoquinone analogues and other dimeric and trimeric naphthoquinones. These strategies often involve the oxidative coupling of monomeric naphthoquinones or their precursors. For example, the synthesis of dimeric naphthoquinones like mamegakinone and 3,3'-bijuglone has been achieved through the oxidative coupling of substituted 4-methoxy-1-naphthols. researchgate.net New syntheses of dianellidin and stypandrone, which are also related naphthalenoids, have been reported, sometimes relying on methodologies like the Fries rearrangement. ru.ac.zafigshare.com The synthesis of bis(naphthoquinones), a class of compounds that includes Dianellinone, has been an active area of research, with various synthetic methods described for linking two naphthoquinone units. up.ac.za Trimeric naphthoquinones, such as xylospyrin, can be synthesized through the trimerization of monomeric units like 7-methyljuglone (B1678795) under specific reaction conditions, often involving Michael addition and subsequent cyclization. clockss.orgnii.ac.jp These diverse synthetic strategies highlight the ongoing efforts to access the structural diversity found within the naphthoquinone family.

Structural Analogues and Derivatives of Dianellinone

Co-occurrence with Naphthalene (B1677914) Glycosides and Aglycones in Dianella Species

Dianellinone is frequently isolated from Dianella species alongside a suite of other naphthalene derivatives. These co-occurring compounds are biosynthetically related and share common structural motifs. Their presence varies between different species of the genus, such as Dianella callicarpa, Dianella ensifolia, and Dianella revoluta. nih.govnih.govmdpi.com

Dianellidin is a naphthalene aglycone, identified as 1,8-dihydroxy-3-methyl-2-acetonaphthone, and is considered a key precursor in the biosynthesis of related compounds within Dianella plants. mdpi.comflorajournal.com Dianellin is the corresponding glycoside of dianellidin, where a sugar moiety, typically composed of glucose and rhamnose, is attached to the naphthalene core at the 8-position hydroxyl group. mdpi.com Both dianellin and its aglycone, dianellidin, have been isolated from various species, including Dianella callicarpa, Dianella laevis, and Dianella caerulea. nih.govmdpi.com Dianellidin is noted as being important in the formation of dianellinone. florajournal.com

Further chemical investigations of Dianella species have led to the isolation of other related naphthalene glycosides. A study on the roots of the Australian medicinal plant Dianella callicarpa identified the new naphthalene glycoside, dianellose. nih.govmdpi.com This same study also reported the presence of stellalderol and 5-hydroxydianellin, alongside dianellinone, dianellin, and dianellidin. nih.govmdpi.comnih.gov This marked the first time stellalderol was isolated from the Dianella genus. nih.govnih.gov These compounds share the core naphthalene structure but differ in their glycosylation patterns and hydroxylation of the aromatic rings. nih.gov

In addition to the dimeric dianellinone, a related triquinone called trianellinone has also been identified. nih.gov Further examination of root extracts from Dianella revoluta revealed the presence of this complex triquinone. mdpi.com The structure of trianellinone represents a higher order of polymerization compared to dianellinone, suggesting a common biosynthetic pathway involving oxidative coupling of naphthalene precursors.

Below is a table summarizing the co-occurrence of Dianellinone and its structural analogues in various Dianella species.

Table 1: Co-occurrence of Dianellinone and Related Naphthalene Compounds in Dianella Species| Compound | Dianella callicarpa | Dianella ensifolia | Dianella revoluta | Dianella laevis |

|---|---|---|---|---|

| Dianellinone | ✓ nih.govmdpi.com | ✓ nih.gov | ✓ mdpi.com | |

| Dianellin | ✓ nih.govmdpi.com | ✓ nih.gov | ✓ mdpi.com | |

| Dianellidin | ✓ nih.govmdpi.com | ✓ nih.gov | ✓ mdpi.com | |

| Dianellose | ✓ nih.govmdpi.com | ✓ nih.gov | ||

| Stellalderol | ✓ nih.govmdpi.com | ✓ nih.gov | ||

| 5-Hydroxydianellin | ✓ nih.govmdpi.com | ✓ nih.gov | ||

| Trianellinone | ✓ nih.gov | ✓ mdpi.com |

Comparative Structural Analyses within the Dianella Genus

The naphthalene derivatives found in the Dianella genus exhibit fascinating structural diversity based on a common chemical scaffold. A comparative analysis reveals variations in oxygenation, glycosylation, and polymerization state.

Monomeric Units: The fundamental building block is the aglycone, dianellidin. Its structure features a dihydroxylated naphthalene ring with methyl and acetyl substituents. mdpi.com This core can be further modified, for example by the addition of another hydroxyl group to form the precursor for 5-hydroxydianellin.

Glycosides: Several compounds exist as glycosides, where one or more sugar units are attached to the naphthalene core. Dianellin, dianellose, 5-hydroxydianellin, and stellalderol are all examples of such glycosides. nih.govnih.gov The nature and attachment point of the sugar moiety contribute to the diversity and solubility of these molecules.

Polymeric Quinones: Dianellinone and trianellinone represent dimers and trimers, respectively. Spectroscopic and chemical evidence indicates that dianellinone is a 3,3'-dinaphthoquinone, suggesting its formation via the oxidative coupling of two naphthalene units. mdpi.com Trianellinone is a triquinone, indicating a further step of polymerization. nih.govmdpi.com This oxidative relationship suggests a biosynthetic pathway where monomeric phenols undergo enzyme-mediated coupling to form these larger, more complex structures.

The table below provides a comparative overview of the structural features of these compounds.

Table 2: Structural Features of Dianellinone and Its Analogues| Compound | Structural Class | Key Features |

|---|---|---|

| Dianellidin | Naphthalene Aglycone | Monomeric dihydroxynaphthalene core with methyl and acetyl groups. mdpi.com |

| Dianellin | Naphthalene Glycoside | Dianellidin core with a disaccharide (glucose-rhamnose) attached. mdpi.com |

| Dianellose | Naphthalene Glycoside | A naphthalene glycoside with a distinct sugar component. nih.govmdpi.com |

| Stellalderol | Naphthalene Glycoside | A naphthalene glycoside variant. nih.govmdpi.com |

| 5-Hydroxydianellin | Naphthalene Glycoside | A hydroxylated derivative of dianellin. nih.govmdpi.com |

| Dianellinone | Binaphthoquinone | Dimeric structure formed from two naphthalene units, likely via oxidative coupling. nih.govmdpi.com |

| Trianellinone | Trinaphthoquinone | Trimeric structure representing a higher degree of polymerization. nih.govmdpi.com |

Design and Synthesis of Novel Dianellinone Derivatives

The design and chemical synthesis of novel derivatives of natural products is a common strategy in medicinal chemistry to explore and optimize biological activity. However, based on available scientific literature, there is limited to no specific information on the design and synthesis of novel derivatives of dianellinone itself.

Research in natural product synthesis often focuses on biomimetic approaches, which mimic the proposed biosynthetic pathways in the plant. For dianellinone, this would likely involve the oxidative coupling of a suitable naphthalene precursor, such as dianellidin or a related phenol. This type of reaction is a powerful tool for constructing complex dimeric natural products. By modifying the starting monomeric units before the coupling reaction, it would be theoretically possible to generate a variety of novel dianellinone analogues. These modifications could include altering substituent groups on the naphthalene ring or changing the oxidation state. However, specific examples of such synthetic dianellinone derivatives have not been reported in the surveyed literature. The field remains an open area for future chemical research.

In Vitro Biological Activities and Mechanistic Investigations of Dianellinone

Antimicrobial Activity Studies

Investigations into the antimicrobial potential of compounds from the Dianella genus have shown activity in crude extracts. However, the efficacy of isolated dianellinone remains a subject of specific investigation.

Antibacterial Effects

Crude extracts from the roots of Dianella ensifolia have been noted for their significant antimicrobial properties. florajournal.com This broad activity is suggested to be associated with constituents such as geranylactone and hexahydro farnesyl acetone, which are effective against Gram-positive bacteria. florajournal.com A related compound, dianellidin, has also been reported to possess mild antimicrobial properties. florajournal.com However, in a study evaluating individual compounds isolated from Dianella callicarpa, dianellinone itself did not exhibit any discernible antimicrobial activity in the assays performed. This suggests that the antibacterial effects observed in the plant's crude extracts are likely attributable to other compounds present, rather than dianellinone.

Antifungal Properties

Currently, there is a notable lack of specific research data on the antifungal properties of isolated dianellinone. While various natural products, including other flavonoids and essential oils, have been investigated for their effects against pathogenic fungi, dianellinone has not been a specific subject of these studies. researchgate.netnih.govresearchgate.net Therefore, its potential as an antifungal agent is yet to be determined and requires further dedicated research.

Antiviral Activity Assessments

The potential of the Dianella genus as a source of antiviral agents has been indicated by studies on its extracts and certain isolated compounds. Crude root extracts from Dianella callicarpa have shown significant antiviral activity. florajournal.com Research has also highlighted the antiviral properties of dianellidin, a compound structurally related to dianellinone. florajournal.com Furthermore, traditional medicinal uses of Dianella ensifolia extracts include applications against viruses such as poliovirus. florajournal.com The compound chrysophanic acid, also found in the plant, has been shown to inhibit the replication of poliovirus types 2 and 3 in vitro. florajournal.com Despite these findings related to the plant source and associated molecules, there is no specific scientific literature available that assesses the direct antiviral activity of purified dianellinone against any viruses, including herpes simplex virus or poliovirus.

Antitumor and Antiproliferative Effects in Cell-Based Assays

The antitumor potential of compounds from the Dianella genus has been an area of preliminary investigation. Studies have shown that certain molecules isolated from these plants exhibit cytotoxic effects against cancer cell lines. For instance, compounds such as dianellin, stelladerol, and dianellose have demonstrated moderate antitumor activities. florajournal.com Additionally, a cycloartane-type triterpenoid (B12794562) isolated from the roots of D. ensifolia was found to have cytotoxic effects against B16-F10 (melanoma), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. florajournal.com

However, the scientific literature currently lacks specific data from cell-based assays on the antitumor or antiproliferative effects of dianellinone itself. There are no published studies detailing its half-maximal inhibitory concentration (IC50) values against any cancer cell lines. nih.govnih.govaltogenlabs.com Consequently, the potential of dianellinone as an antiproliferative agent remains uncharacterized.

Other Preclinical Pharmacological Activities (e.g., Anti-tyrosinase, Antioxidant, Anthelmintic)

Beyond the core areas of antimicrobial and antitumor research, preclinical investigations have explored other potential pharmacological activities of compounds from Dianella ensifolia.

Anti-tyrosinase Activity

Tyrosinase is a key enzyme in the synthesis of melanin, and its inhibition is a target for agents addressing hyperpigmentation. nih.govwho.intactiveconceptsllc.com The anti-tyrosinase activity of several compounds isolated from D. ensifolia has been evaluated. In these comparative studies, dianellinone was found to have very weak inhibitory activity against mushroom tyrosinase. nih.gov Its effect was considerably less potent than other compounds isolated from the same plant, such as (2S)-2',4'-Dihydroxy-7-methoxy-8-methylflavan, and was also weaker than the commonly used whitening agent and positive control, arbutin, which had an IC50 value of 112.2 ± 5.4 μM. nih.gov

Interactive Data Table: Comparative Mushroom Tyrosinase Inhibitory Activity

| Compound Name | Relative Inhibitory Activity Ranking | IC50 (μM) |

| (2S)-2',4'-Dihydroxy-7-methoxy-8-methylflavan (11) | Very Strong | 8.6 ± 0.8 |

| (2S)-2',4'-dihydroxy-7-methoxyflavan (14) | Very Strong | 14.5 ± 0.3 |

| Arbutin (Positive Control) | Moderate | 112.2 ± 5.4 |

| Dianellinone (3) | Very Weak | > 112.2 |

| Data sourced from a comparative study on constituents of Dianella ensifolia. The IC50 for Dianellinone is inferred from its low ranking relative to Arbutin. nih.gov |

Antioxidant Activity

There are currently no specific studies that have evaluated the antioxidant capacity of isolated dianellinone using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, or the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gove3s-conferences.orgugm.ac.id

Anthelmintic Activity

While some literature categorizes dianellinone as a toxic compound alongside dianellidin and stypandrol, specific studies on its anthelmintic activity have not been conducted. florajournal.com The standard models for screening anthelmintic compounds, such as the free-living nematode Caenorhabditis elegans, have not been used to evaluate dianellinone's potential in this area. nih.govresearchgate.netnih.gov

Cellular Response Modulations Induced by Dianellinone

The molecular mechanisms through which dianellinone may exert its biological effects are currently unknown. Research on natural products often involves investigating their impact on cellular signaling pathways, such as protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), or the PI3K/Akt pathway, which are crucial for cell survival, proliferation, and inflammation. nih.govfrontiersin.org However, no studies have been published that explore the modulatory effects of dianellinone on these or any other cellular signaling cascades. Its cellular targets and mechanistic pathways remain to be elucidated by future research.

Molecular Interactions and Target Identification of Dianellinone

Ligand-Target Binding Characterization

Characterizing how a ligand, such as Dianellinone, binds to its target involves determining the affinity, kinetics, and thermodynamics of the interaction. This provides valuable insights into the strength and stability of the molecular complex. xantec.comnicoyalife.com Methods for identifying ligand binding sites are valuable in drug discovery as they enable more efficient optimization through structure-based design and a better mechanistic understanding. drughunter.com

Protein Interaction Analysis

Protein interaction analysis aims to identify the specific proteins that Dianellinone binds to. This can involve various experimental techniques. Affinity purification is a common method where the small molecule is conjugated to an affinity tag or immobilized on a resin to isolate binding proteins from cell lysates. nih.gov The bound proteins are then typically identified using techniques like mass spectrometry. nih.gov Protein interaction network analysis can also be used to map interactions between proteins and identify potential drug targets. ypidathu.or.idnih.gov

Enzyme Inhibition/Activation Studies

Enzyme inhibition or activation studies are a key aspect of characterizing the biological activity of a small molecule. If Dianellinone interacts with an enzyme, it can either reduce (inhibit) or increase (activate) the enzyme's catalytic rate. longdom.orgsid.ir Studying enzyme inhibition helps in understanding metabolic pathways and the role of specific enzymes. rose-hulman.edu Different types of enzyme inhibition exist, including competitive and non-competitive inhibition, distinguished by how the inhibitor interacts with the enzyme and the effect of substrate concentration on inhibition. longdom.orgsid.ir

Structure-Activity Relationship (SAR) Elucidation for Dianellinone

Structure-Activity Relationship (SAR) studies investigate how modifications to the chemical structure of a molecule, such as Dianellinone, affect its biological activity. wikipedia.orggardp.orgcollaborativedrug.com By analyzing the relationship between chemical structure and biological effect, researchers can identify the chemical groups responsible for the observed activity. wikipedia.org This understanding is crucial for modifying the compound to enhance its potency, selectivity, or other desirable properties. wikipedia.orggardp.org SAR analysis can guide the design of new molecules with improved biological activity based on their molecular structure. gardp.orgcollaborativedrug.com

Biophysical Characterization of Molecular Interactions (e.g., SPR, MST, ITC)

Biophysical techniques provide quantitative data on molecular interactions in real-time and in solution. Surface Plasmon Resonance (SPR) is a label-free method widely used to measure binding affinities, kinetics, and thermodynamic parameters of interactions between molecules. xantec.com SPR is considered a gold standard technique for studying biomolecular interactions. xantec.com Microscale Thermophoresis (MST) measures the movement of molecules along a temperature gradient, which changes upon binding to an interaction partner. xantec.comnicoyalife.comsygnaturediscovery.com MST can determine binding affinity, stoichiometry, and provide insights into binding mechanisms. sygnaturediscovery.com Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed during a molecular interaction, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters like enthalpy and entropy. nicoyalife.comresearchgate.net These techniques are valuable for characterizing protein-ligand binding and quantifying interactions. nih.govnih.gov

Computational Approaches to Molecular Interactions (e.g., Molecular Docking, Molecular Dynamics Simulation)

Computational methods play a significant role in studying molecular interactions and predicting binding events. Molecular docking is a technique used to predict the preferred orientation and binding pose of a small molecule within the binding site of a target protein. nih.govmdpi.comresearchgate.net It helps in analyzing the composition and orientation of molecules at the binding site and identifying key interactions. nih.gov Molecular dynamics (MD) simulations go beyond static docking by simulating the motion of atoms over time, providing insights into the dynamic nature of molecular interactions and the stability of the protein-ligand complex under physiological conditions. nih.govmdpi.comresearchgate.netmdpi.comnih.gov Integrating MD simulations with docking can improve the accuracy and reliability of binding predictions. mdpi.com These computational approaches are valuable tools in computer-aided drug design and target identification. nih.govresearchgate.net

Advanced Research Methodologies Applied in Dianellinone Studies

Analytical Techniques for Compound Characterization

The precise identification and structural elucidation of dianellinone from complex natural extracts necessitate the use of sophisticated analytical techniques. These methods provide detailed information about the compound's molecular structure and purity.

Chromatography-Mass Spectrometry Hyphenated Techniques (e.g., LC-MS, GC-MS)

Chromatography-mass spectrometry hyphenated techniques are fundamental in the analysis of natural products like dianellinone. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) combine the separation power of chromatography with the identification capabilities of mass spectrometry ijpsjournal.comnews-medical.netalwsci.comchemijournal.com. LC-MS is particularly useful for separating and identifying components in complex mixtures, including extracts from natural sources news-medical.netalwsci.com. GC-MS is typically applied to volatile and semi-volatile compounds and provides structural details through the analysis of ion fragmentation patterns ijpsjournal.comnews-medical.netalwsci.comchemijournal.com. Both LC-MS and GC-MS are employed for both the identification and quantification of compounds within a sample chemijournal.com. Spectroscopic methods, including ESI-MS, have been utilized in the structural elucidation of compounds such as dianellinone researchgate.net.

NMR-Based Metabolomics for Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of compounds news-medical.netalwsci.comchemijournal.com. When coupled with liquid chromatography, LC-NMR allows for the acquisition of detailed structural information on separated components, which is particularly valuable for analyzing unstable or sensitive substances news-medical.netalwsci.com. Metabolomics, the comprehensive study of metabolites within an organism, often utilizes NMR spectroscopy as a key analytical platform to understand metabolic responses and pathways researchgate.netup.ac.zawiley.comnih.gov. While the direct application of NMR-based metabolomics specifically for elucidating the biosynthetic pathways of dianellinone is a potential area of research, NMR spectroscopy is routinely applied in the structural characterization of dianellinone and related natural products researchgate.net.

In Vitro Assay Systems for Biological Evaluation

In vitro assay systems are critical for evaluating the biological activities of dianellinone in a controlled laboratory setting. These assays provide insights into its potential effects on various biological targets and cellular processes.

Cell-Based Bioassays (e.g., MTT assays for cytotoxicity)

Cell-based bioassays involve the use of living cells to assess the biological effects of a compound oncotarget.comnih.govaxxam.comsci-hub.senih.gov. These assays offer the advantage of evaluating compounds within a more physiologically relevant context compared to cell-free systems oncotarget.comnih.gov. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely used colorimetric cell-based assay for measuring cell viability and cytotoxicity researchgate.netnih.govwikipedia.orgelabscience.compromega.com5dhpg.com. This assay relies on the ability of metabolically active cells to reduce the yellow MTT dye into insoluble purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells nih.govwikipedia.orgelabscience.compromega.com5dhpg.com. The MTT assay has been employed to investigate the cytotoxic activity of extracts containing dianellinone, such as methanol (B129727) extract from the leaves of Dianella nemorosa researchgate.netugm.ac.id.

Biochemical and Cell-Free Assays

Biochemical assays, also referred to as cell-free assays, are conducted using isolated biological molecules or cellular components rather than intact cells oncotarget.comnih.govaxxam.comsci-hub.senih.gov. These assays are valuable for investigating specific biochemical mechanisms and evaluating the direct interaction of a compound with a particular target, such as an enzyme or receptor axxam.com. Examples of biochemical assays include those based on fluorescence resonance energy transfer (FRET) and in vitro transcription assays oncotarget.comnih.gov. These methodologies provide a reductionist approach to understand the molecular basis of a compound's activity.

Computational Chemistry and Bioinformatics in Dianellinone Research

Computational chemistry and bioinformatics encompass a range of in silico techniques utilized to address chemical and biological problems nih.govwishartlab.comreadthedocs.iocornell.edu. In the context of natural product research, these fields contribute to understanding molecular structures, predicting properties, and analyzing complex datasets generated from experimental analyses. While broad applications exist nih.govunja.ac.idnih.govresearchgate.netjpionline.org, specific studies focusing extensively on Dianellinone using these combined approaches are not prominently detailed in the available literature. However, the principles and methods within computational chemistry and bioinformatics are highly relevant to the study of compounds like Dianellinone.

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool in computational chemistry, providing a theoretical framework to investigate the electronic structure and properties of molecules cornell.eduresearchgate.netresearchgate.netfrontiersin.org. These calculations are based on the principles of quantum mechanics and can predict various molecular parameters, including optimized geometries, energies, vibrational frequencies, and spectroscopic properties. In the structural elucidation of natural products, quantum chemical calculations are often used in conjunction with experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Electronic Circular Dichroism (ECD) spectroscopy, to confirm proposed structures or differentiate between possible isomers researchgate.netresearchgate.net.

The structure of Dianellinone has been elucidated using spectroscopic data analyses, and its identification has been mentioned in the context of comparisons to literature data researchgate.netresearchgate.netresearchgate.netcore.ac.ukup.ac.za. While specific details of quantum chemical calculations applied directly and extensively to Dianellinone for detailed property prediction or conformational analysis were not found in the immediate search results, the general application of these methods to similar naphthoquinone derivatives and other natural products for structural confirmation and the determination of absolute configurations (e.g., through ECD calculations) is well-established researchgate.net. This suggests that quantum chemical calculations likely played a supportive role in confirming the proposed 3,3'-dinaphthoquinone structure of Dianellinone researchgate.netresearchgate.net.

Universal Fragmentation Models for Spectroscopic Data Interpretation

Spectroscopic techniques, particularly mass spectrometry (MS), are crucial for the structural characterization of natural products, providing information about molecular weight and fragmentation patterns libretexts.org. Interpreting the complex fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be challenging. Universal fragmentation models and computational tools have been developed to predict and interpret these fragmentation pathways, aiding in the identification of unknown compounds and the confirmation of structures wishartlab.comreadthedocs.ioresearchgate.netcopernicus.org. These models often utilize algorithms based on known fragmentation rules, machine learning, or quantum chemical calculations to simulate the dissociation of ions and predict the resulting mass spectra nih.govcopernicus.org.

Future Perspectives and Research Directions for Dianellinone

Identification of Research Gaps in Dianellinone Investigations

A thorough review of the existing scientific literature reveals significant knowledge gaps in the study of Dianellinone. These gaps represent untapped opportunities for investigation that could significantly advance our understanding of this compound's chemistry and biology.

Key research gaps include:

Undefined Biosynthetic Pathway: The enzymatic steps leading to the formation of Dianellinone in Dianella species are currently unknown.

Limited Bioactivity Screening: While initial studies may suggest certain biological effects, a comprehensive screening of Dianellinone against a wide range of pharmacological targets is lacking.

Absence of Mechanistic Studies: The molecular mechanisms by which Dianellinone exerts its biological effects have not been elucidated.

No Synthetic Analogue Development: The synthesis and evaluation of Dianellinone analogues to explore structure-activity relationships (SAR) have not been reported.

Lack of Omics-Level Characterization: The impact of Dianellinone on the metabolome and proteome of biological systems has not been investigated.

The following table summarizes the primary research gaps in the investigation of Dianellinone.

| Research Area | Identified Gap |

|---|---|

| Biosynthesis | The complete enzymatic pathway for Dianellinone formation is unknown. |

| Pharmacology | A broad and systematic evaluation of its biological activities is missing. |

| Mechanism of Action | The specific molecular targets and pathways affected by Dianellinone are not understood. |

| Medicinal Chemistry | No studies on the synthesis of analogues to improve potency or selectivity have been conducted. |

| Systems Biology | The global effects of Dianellinone on cellular systems have not been explored using omics technologies. |

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of plant-derived naphthoquinones can follow several routes, including the polyketide pathway and the shikimate pathway. nih.gov Elucidating the specific biosynthetic pathway of Dianellinone is a fundamental step toward understanding its natural production and enabling its biotechnological synthesis.

Future research should focus on:

Precursor Feeding Studies: Utilizing isotopically labeled precursors in Dianella plant cultures or cell-free extracts to trace the metabolic origin of the Dianellinone scaffold.

Transcriptome Analysis: Performing RNA-sequencing of Dianellinone-producing tissues to identify candidate genes encoding biosynthetic enzymes, such as polyketide synthases, cyclases, and tailoring enzymes.

Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to confirm their role in the Dianellinone biosynthetic pathway. nih.gov

Development of Advanced Synthetic Strategies for Complex Analogues

The chemical synthesis of Dianellinone and its analogues is crucial for verifying its structure, providing sufficient material for biological testing, and enabling the exploration of structure-activity relationships. While the synthesis of naphthalene (B1677914) and binaphthyl derivatives is well-established, specific strategies for Dianellinone are yet to be developed. mdpi.comnih.govrsc.orgnih.gov

Future synthetic efforts should explore:

Convergent Synthetic Routes: Designing synthetic pathways that allow for the late-stage introduction of structural diversity to rapidly generate a library of Dianellinone analogues.

Asymmetric Synthesis: Developing enantioselective methods to access chiral analogues of Dianellinone, which may exhibit different biological activities.

Novel Coupling Chemistries: Investigating new catalytic methods for the construction of the binaphthyl core, which may be present in some Dianellinone-related natural products. researchgate.net

In-depth Mechanistic Elucidation of Biological Activities

Preliminary studies on related naphthalene compounds suggest potential cytotoxic effects. medchemexpress.comresearchgate.net However, the specific molecular mechanisms underlying the biological activities of Dianellinone are unknown. A detailed understanding of its mechanism of action is essential for its potential development as a therapeutic agent.

Future mechanistic studies should include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of Dianellinone.

Pathway Analysis: Investigating the downstream signaling pathways modulated by Dianellinone through methods like Western blotting, reporter gene assays, and transcriptomic analysis.

Cellular Phenotyping: Characterizing the cellular effects of Dianellinone, including its impact on cell cycle progression, apoptosis, and other key cellular processes.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

Omics technologies offer a powerful, systems-level approach to understanding the biological effects of natural products and for discovering novel compounds. nih.govrsc.orgnih.gov The application of metabolomics and proteomics to the study of Dianellinone and Dianella species could provide a wealth of information.

Future research integrating omics technologies should aim to:

Metabolomic Profiling: Analyze the metabolic changes in cells or organisms treated with Dianellinone to identify perturbed metabolic pathways and potential biomarkers of its activity. mdpi.comnih.govfrontiersin.org

Proteomic Analysis: Identify changes in protein expression and post-translational modifications in response to Dianellinone treatment to gain insights into its mechanism of action and potential off-target effects. mdpi.com

Integrated Multi-Omics Analysis: Combine genomics, transcriptomics, proteomics, and metabolomics data from Dianella species to correlate the production of Dianellinone with the expression of specific genes and proteins, thereby facilitating the discovery of its biosynthetic pathway. frontiersin.orgresearchgate.netnih.gov

Comprehensive Review of Academic Literature on Dianellinone

Methodologies for Literature Search and Selection

A systematic literature search is fundamental to constructing a comprehensive understanding of a specific natural product like Dianellinone. The process for gathering relevant academic publications involves a multi-tiered strategy that prioritizes primary research articles, supplemented by review papers and academic dissertations.

The initial step involves querying major scientific databases. Key resources for this purpose include:

PubMed/MEDLINE: For biomedical and life sciences literature.

Scopus: A comprehensive abstract and citation database of peer-reviewed literature.

Web of Science: For scientific and scholarly research.

Google Scholar: For a broad search of scholarly literature across many disciplines.

Search queries are constructed using a combination of keywords to maximize sensitivity and specificity. Foundational keywords include "Dianellinone," "Dianella ensifolia," "Dianella revoluta," and "binaphthoquinone." These are often combined with secondary terms such as "isolation," "structure elucidation," "NMR," "mass spectrometry," "synthesis," "biological activity," "cytotoxicity," and "antimicrobial" to narrow the results to relevant studies.

The selection process involves screening the titles and abstracts of the retrieved articles to identify those that specifically discuss Dianellinone or closely related compounds. The inclusion criteria prioritize studies that detail the isolation, structural characterization, synthesis, or biological evaluation of the compound. Exclusion criteria would filter out papers where Dianellinone is only mentioned in passing, studies on crude extracts without specific analysis of Dianellinone, and research from predatory or non-peer-reviewed journals. Reference lists of relevant articles are also cross-checked to identify additional publications that may have been missed in the initial database search, a technique known as citation searching.

Critical Analysis of Published Research on Dianellinone

The core of Dianellinone research lies in its isolation from Dianella species and the elucidation of its chemical structure. Foundational work in the 1980s identified Dianellinone as part of an oxidation-related series of compounds in Dianella revoluta, alongside Dianellidin and Stypandrol. brieflands.comnih.gov These compounds were also reported in other species, including Dianella ensifolia. nih.gov

The isolation of these naphthoquinones typically involves extraction of the plant material (often the roots or rhizomes) with organic solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and methanol (B129727). This is followed by chromatographic separation techniques to purify the individual compounds. These methods include column chromatography (CC) over silica (B1680970) gel and preparative thin-layer chromatography (TLC).

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons, ultimately defining the molecule's structure.

Infrared (IR) Spectroscopy: To identify key functional groups, such as carbonyls (C=O) and hydroxyls (O-H), which are characteristic of naphthoquinones.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore system of the molecule, which is distinctive for the naphthoquinone scaffold.

| Technique | Observed Data for a Related Biflavan (DN4) from D. ensifolia gust.edu.vn |

|---|---|

| Molecular Formula | C₃₅H₃₆O₈ |

| HR-ESI-MS (m/z) | 585.2477 [M+H]⁺ |

| ¹H-NMR (500 MHz, CD₃OD) | Signals for aromatic protons (δ 6.91-7.33), oxymethine (δ 4.89), methoxy (B1213986) groups (δ 3.81, 3.94), and methylene (B1212753) groups (δ 1.99-3.80). |

| ¹³C-NMR (125 MHz, CD₃OD) | Signals for aromatic carbons (δ 92.0-159.3), oxymethine (δ 77.7), methoxy groups (δ 55.3, 56.1), and methylene carbons (δ 16.2-29.5). |

Synthesis of Current Knowledge and Identification of Debates

The existing literature establishes Dianellinone as a binaphthoquinone derived from Dianella species. Research has primarily focused on its isolation and role within the plant's chemical profile. Biologically, naphthoquinones as a class are known for a wide array of activities, including antimicrobial, antiviral, and cytotoxic effects.

While studies on the purified Dianellinone are limited, research on extracts from Dianella ensifolia provides context for its potential bioactivity. The essential oil of D. ensifolia has demonstrated potent cytotoxic activity against human cancer cell lines. acgpubs.org Furthermore, research by Bá Thị Châm and colleagues on new phenolic compounds from D. ensifolia has shown cytotoxic effects against lung (A549) and breast (MCF-7) cancer cell lines, suggesting that the plant is a source of compounds with anticancer potential. bohrium.com

The table below presents findings on the cytotoxicity of extracts and related compounds from Dianella ensifolia.

| Test Substance | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Dianella ensifolia Essential Oil | HepG2 (Liver Cancer) | IC₅₀ | 61.35 µg/mL | acgpubs.org |

| Dianella ensifolia Essential Oil | MCF-7 (Breast Cancer) | IC₅₀ | 56.53 µg/mL | acgpubs.org |

| Phenolic Compound 4 from D. ensifolia | A549 (Lung Cancer) | % Cell Viability (at 100µM) | 42.07% | bohrium.com |

| Phenolic Compound 4 from D. ensifolia | MCF-7 (Breast Cancer) | % Cell Viability (at 100µM) | 49.49% | bohrium.com |

Contributions to the Field of Natural Product Chemistry and Chemical Biology

The study of Dianellinone contributes to the field of natural product chemistry in several ways. Firstly, its discovery has expanded the knowledge of the chemical diversity within the Dianella genus and the broader Asphodelaceae family. The presence of an oxidation-related series of naphthoquinones (Dianellidin, Stypandrol, Dianellinone) offers insights into the biosynthetic pathways active within these plants.

In the context of chemical biology, Dianellinone and related naphthoquinones serve as examples of secondary metabolites that likely play a role in the plant's defense mechanisms. Naphthoquinones are often involved in allelopathic and antimicrobial interactions in nature. While the specific ecological role of Dianellinone has not been elucidated, its structural class suggests it could be a valuable subject for such investigations.

Furthermore, the binaphthoquinone scaffold is of significant interest in medicinal chemistry. Molecules with this core structure often exhibit potent biological activities due to their ability to intercalate with DNA and generate reactive oxygen species (ROS), mechanisms that are relevant to anticancer and antimicrobial drug action. The identification of Dianellinone provides a new, naturally occurring template that could inspire the synthesis of novel analogues for drug discovery programs. Future research into the specific biological targets of Dianellinone could uncover new mechanisms of action and provide valuable chemical probes for studying cellular processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.